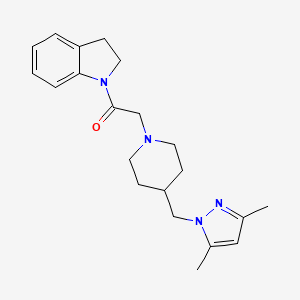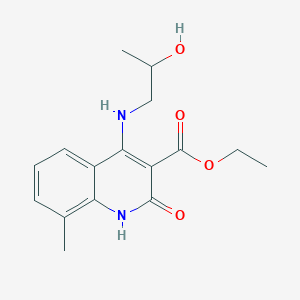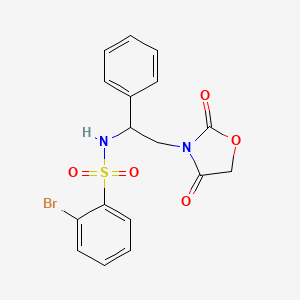
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment.
Wirkmechanismus
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea acts as an inhibitor of the bromodomain and extraterminal (BET) family of proteins, specifically BRD4. BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting BRD4, 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea disrupts the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation and tumor growth. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its specificity for BRD4, which reduces the potential for off-target effects. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea research include investigating its potential use in combination therapy with other cancer treatments, as well as exploring its efficacy in other types of cancer. Additionally, further studies are needed to optimize the dosing and administration of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in vivo to maximize its therapeutic potential.
In conclusion, 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for BRD4 and ability to sensitize cancer cells to other treatments make it a valuable candidate for further research and development.
Synthesemethoden
The synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves a series of chemical reactions that result in the formation of a urea derivative. The starting material for the synthesis is 3-cyanopyridine-2-carboxylic acid, which is first converted to an acid chloride. The acid chloride then undergoes a reaction with piperidine to form the piperidine amide intermediate. The piperidine amide is then reacted with thiophene-2-carboxaldehyde to form the final product, 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c19-11-15-3-1-7-20-17(15)23-8-5-14(6-9-23)12-21-18(24)22-13-16-4-2-10-25-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHSRCLNQLZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphthalen-2-yl 2-[(3,4-dichloro-2-methoxybenzenesulfonyl)oxy]benzoate](/img/structure/B2850115.png)

![N-(4-{[2-(4-methylpiperazino)-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B2850119.png)
![2-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2850120.png)
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone](/img/structure/B2850121.png)

![2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2850125.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate](/img/structure/B2850126.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2850130.png)

![2-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2850135.png)